

An In-depth Technical Guide to Methyl 2-Methylpropanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl **2-Methylpropanoate**, a significant ester in organic synthesis and various industrial applications. The document details its nomenclature, physicochemical properties, synthesis protocols, and key chemical reactions, tailored for professionals in research and development.

Nomenclature: Synonyms and Alternative Names

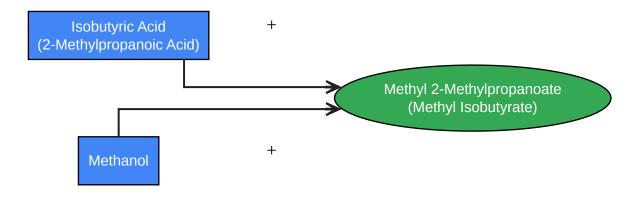
Methyl **2-methylpropanoate** is known by several names across different nomenclature systems and commercial contexts. Its IUPAC name is methyl **2-methylpropanoate**, but it is more commonly referred to as methyl isobutyrate.[1][2][3][4] This compound is the methyl ester of isobutyric acid.[1] A comprehensive list of its identifiers is provided below.

Table 1: Synonyms and Identifiers for Methyl **2-Methylpropanoate**



Туре	Name/Identifier	Source
IUPAC Name	Methyl 2-methylpropanoate	[2][3][4]
Common Name	Methyl isobutyrate	[1][2][3][4][5]
Systematic Name	Propanoic acid, 2-methyl-, methyl ester	[2][4][6]
Alternative Names	Methyl 2-methylpropionate	[2][4][6]
Methyl isobutanoate	[2][4]	
Isobutyric acid, methyl ester	[2][4][6]	_
CAS Registry No.	547-63-7	[2][3][6]
FEMA Number	2694	[5]
UNII	EM286QL922	[7]
InChI Key	BHIWKHZACMWKOJ- UHFFFAOYSA-N	[2][6]

The following diagram illustrates the relationships between the parent acid, the alcohol, and the resulting primary names of the ester.



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Caption: Relationship between reactants and product names.

Physicochemical Properties



Methyl **2-methylpropanoate** is a colorless liquid recognized by its fruity aroma, often described as resembling apples or pineapple.[5] It is classified as a fatty acid methyl ester and finds use as a flavoring agent and a solvent.[1] Key quantitative properties are summarized in Table 2.

Table 2: Physicochemical Data for Methyl 2-Methylpropanoate

Property	Value	Unit
Molecular Formula	C5H10O2	-
Molecular Weight	102.13	g/mol [2]
Boiling Point	90 - 92	°C[5]
Melting Point	-85 to -84.7	°C[4][5]
Density	0.891	g/mL at 25°C[5]
Refractive Index	1.384	n20/D[5]
Flash Point	-2 to 12	°C[5]
Water Solubility	34.6 (Predicted)	g/L[3]

Synthesis and Experimental Protocols

The most common laboratory and industrial synthesis of methyl **2-methylpropanoate** is through the Fischer-Speier esterification of isobutyric acid with methanol, using a strong acid catalyst.

This protocol describes a standard laboratory procedure for the synthesis of methyl isobutyrate.

Materials:

- Isobutyric acid (2-methylpropanoic acid)
- Methanol (absolute)
- Concentrated Sulfuric Acid (H₂SO₄)
- Saturated Sodium Bicarbonate (NaHCO₃) solution



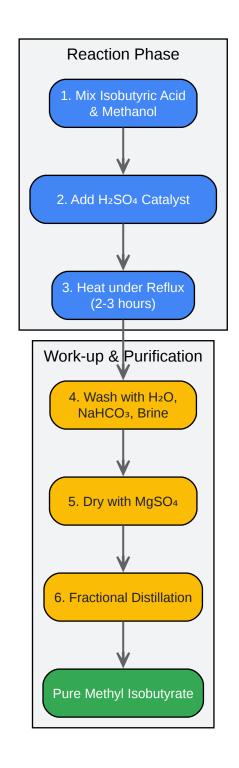
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask, combine 1.0 mole of isobutyric acid with 3.0 moles
 of methanol (used in excess to drive the equilibrium).
- Catalyst Addition: Slowly and with caution, add 0.1 moles (approx. 5.4 mL) of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.
- Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel.
- Neutralization: Carefully wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. Vent the separatory funnel frequently to release CO₂ pressure during the bicarbonate wash.
- Drying: Dry the separated organic layer (the crude ester) over anhydrous magnesium sulfate.
- Purification: Filter to remove the drying agent and purify the crude methyl isobutyrate by fractional distillation. Collect the fraction boiling at approximately 90-92°C.

The following diagram outlines the experimental workflow for this synthesis.





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Caption: Experimental workflow for Fischer esterification.

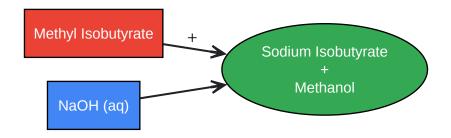
Key Chemical Reactions: Hydrolysis



Ester hydrolysis is a characteristic reaction of methyl **2-methylpropanoate**, which can be catalyzed by either acid or base. This reaction cleaves the ester bond to yield the parent carboxylic acid and alcohol.

- Acid-Catalyzed Hydrolysis: A reversible reaction where the ester is heated with a dilute aqueous acid (e.g., H₂SO₄), yielding isobutyric acid and methanol.[8]
- Base-Catalyzed Hydrolysis (Saponification): An irreversible reaction where the ester is
 treated with a strong base like sodium hydroxide (NaOH). This process produces methanol
 and the sodium salt of the carboxylic acid (sodium isobutyrate).[8] Because of its use in soap
 making, this reaction is often called saponification.[8]

The diagram below illustrates the saponification pathway.



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Caption: Base-catalyzed hydrolysis (saponification) pathway.

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